molecular formula C14H9Cl2N3O3S B2931240 2,5-dichloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide CAS No. 1286705-54-1

2,5-dichloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide

Cat. No.: B2931240
CAS No.: 1286705-54-1
M. Wt: 370.2
InChI Key: BRIACUOCBMQVIL-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide ( 1286728-48-0) is a synthetic small molecule with a molecular formula of C14H10ClN3O3S and a molecular weight of 335.77 g/mol. This compound features a hybrid architecture incorporating both a 1,3,4-oxadiazole and a thiophene ring, two heterocyclic scaffolds widely recognized in medicinal chemistry for their diverse biological activities . The 1,3,4-oxadiazole ring is a privileged pharmacophore known for its ability to engage in hydrogen bonding and its metabolic stability, making it a valuable core structure in drug design . Derivatives of this scaffold have been extensively investigated and demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and antiviral activities . The specific substitution pattern in this molecule, with a phenoxymethyl group at the 5-position of the oxadiazole ring and a dichlorothiophene carboxamide at the 2-position, presents a unique structure-activity profile for researchers to explore. This compound is intended for use in biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for pharmaceutical research and development. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O3S/c15-10-6-9(12(16)23-10)13(20)17-14-19-18-11(22-14)7-21-8-4-2-1-3-5-8/h1-6H,7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIACUOCBMQVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2,5-Dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophenecarboxamide (CHEBI:116537)

This compound shares the dichlorothiophene-carboxamide core with the target molecule but differs in the oxadiazole substituent (4-fluorophenyl vs. phenoxymethyl). Both compounds are classified under thiophene derivatives in ChEBI, emphasizing their relevance in drug discovery .

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w Series)

These compounds (e.g., 8q) feature an oxadiazole ring connected to an indole moiety via a sulfanyl-acetamide linker. Unlike the target compound, they lack chlorine substituents on the thiophene but exhibit notable α-glucosidase inhibition (8q: IC50 = 49.71 ± 0.19 µM vs. acarbose: 38.25 ± 0.12 µM) . The phenoxymethyl group in the target molecule may offer steric or electronic advantages over the indole-sulfanyl group in modulating enzyme interactions.

Enzyme Inhibition Profiles

The table below summarizes key data from structurally related compounds:

Compound Target Enzyme IC50 (µM) Key Structural Features
8q (Indole-oxadiazole derivative) α-Glucosidase 49.71 ± 0.19 Indole-sulfanyl-acetamide linker
8g (Indole-oxadiazole derivative) BChE 31.62 ± 0.16 Indole-sulfanyl-acetamide linker
8b (Indole-oxadiazole derivative) LOX 99.30 ± 2.89 Indole-sulfanyl-acetamide linker
CHEBI:116537 (Fluorophenyl-oxadiazole) Not reported Not reported 4-Fluorophenyl substituent on oxadiazole
Target Compound Not reported Not reported Phenoxymethyl substituent on oxadiazole

Key Observations :

  • The indole-oxadiazole derivatives (8a-w) demonstrate variable enzyme inhibition, with 8q showing near-standard potency against α-glucosidase .
  • The absence of chlorine substituents in the 8a-w series suggests that halogenation in the target compound may enhance lipophilicity but could also sterically hinder enzyme binding.

Antibacterial Activity

The phenoxymethyl group’s ether linkage may further enhance bioavailability compared to sulfanyl or fluorophenyl substituents.

Biological Activity

2,5-Dichloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a thiophene ring, dichlorinated aromatic systems, and an oxadiazole moiety. Its molecular formula is C15H13Cl2N3O3SC_{15}H_{13}Cl_2N_3O_3S, with a molecular weight of approximately 408.25 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, one study reported that oxadiazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard treatments like chloramphenicol .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Research indicates that certain oxadiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, the compound was found to inhibit cell proliferation in various cancer cell lines by interfering with the cell cycle and promoting programmed cell death .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence suggesting that compounds containing the oxadiazole structure may possess anti-inflammatory properties. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell growth.
  • Receptor Modulation : It may interact with specific receptors on cell membranes, altering cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells .

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated potent activity against MRSA with MIC values of 4–32 μg/mL .
Cancer Cell Proliferation Induced apoptosis in various cancer cell lines; inhibited growth via cell cycle arrest .
Anti-inflammatory Response Reduced levels of pro-inflammatory cytokines in vitro; potential application in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for preparing 2,5-dichloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using acetonitrile under reflux (1–3 minutes) for intermediate formation, followed by treatment with DMF, iodine, and triethylamine to promote cyclization and sulfur elimination. Structural validation should employ 1^1H and 13^13C NMR spectroscopy to confirm the oxadiazole and thiophene moieties .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodological Answer : Use multinuclear NMR (1^1H, 13^13C) to identify key functional groups (e.g., dichlorothiophene, oxadiazole). For example, the phenoxymethyl group will show distinct aromatic proton signals, while the oxadiazole ring exhibits characteristic carbon shifts. Mass spectrometry (HRMS) can further validate molecular weight .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Methodological Answer : Acetonitrile is optimal for initial condensation due to its polar aprotic nature and high boiling point (82°C), facilitating rapid reflux. Cyclization in DMF with iodine as an oxidizing agent enhances ring closure efficiency. Triethylamine acts as a base to neutralize acidic byproducts .

Q. Which analytical techniques are critical for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis. Pair with thermogravimetric analysis (TGA) to detect solvent residues or decomposition products. Threshold purity for biological assays should exceed 95% .

Q. How does the oxadiazole moiety influence the compound's physicochemical properties?

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

  • Methodological Answer : Systematically modify substituents on the phenoxymethyl group (e.g., electron-withdrawing vs. donating groups) and assess effects on antimicrobial or antitumor activity. Use in vitro assays (e.g., MIC for antimicrobials, IC50_{50} in cancer cell lines) paired with molecular docking to map interactions with target enzymes .

Q. What computational strategies predict receptor binding affinity for this compound?

  • Methodological Answer : Employ hybrid QSAR/molecular dynamics (MD) models. For example, dock the compound into homology models of bacterial enoyl-ACP reductase (FabI) or human kinases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Conduct meta-analyses to identify methodological variability (e.g., assay conditions, cell lines). For instance, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays. Replicate studies under standardized protocols and use Bland-Altman plots for bias assessment .

Q. What strategies stabilize the compound under physiological conditions?

  • Methodological Answer : Evaluate pH-dependent stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months). Formulate with cyclodextrins or lipid nanoparticles to protect the oxadiazole ring from hydrolysis. Monitor degradation products via LC-MS .

Q. How can in silico toxicology models predict off-target effects?

  • Methodological Answer :
    Use platforms like ProTox-II or Derek Nexus to assess hepatotoxicity and mutagenicity risks. Focus on structural alerts (e.g., thiophene’s potential for reactive metabolite formation). Validate with Ames tests or mitochondrial toxicity assays in HepG2 cells .

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